1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS 937601-79-1) is a functionalized piperidine derivative bearing a 2-cyanophenyl substituent at the N1 position and a carboxylic acid group at the C4 position. The compound exhibits a molecular formula of C₁₃H₁₄N₂O₂ (MW 230.26 g/mol) and is supplied as a solid with typical purity specifications of ≥95% or ≥98%.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 937601-79-1
Cat. No. B1592281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)piperidine-4-carboxylic acid
CAS937601-79-1
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=CC=C2C#N
InChIInChI=1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17)
InChIKeyUPPMSPCFXVKLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS 937601-79-1): Structure, Properties, and Procurement-Ready Specifications


1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS 937601-79-1) is a functionalized piperidine derivative bearing a 2-cyanophenyl substituent at the N1 position and a carboxylic acid group at the C4 position . The compound exhibits a molecular formula of C₁₃H₁₄N₂O₂ (MW 230.26 g/mol) and is supplied as a solid with typical purity specifications of ≥95% or ≥98% . Its dual functionalization—a nitrile group capable of participating in diverse transformations and a carboxylic acid handle for amide/ester derivatization—positions it as a versatile building block in medicinal chemistry and organic synthesis .

1-(2-Cyanophenyl)piperidine-4-carboxylic acid: Why Structural and Physicochemical Distinctions Preclude In-Class Interchangeability


Piperidine carboxylic acid derivatives bearing cyanophenyl substituents are not functionally interchangeable despite sharing core scaffolds. The position of the carboxylic acid on the piperidine ring (2-, 3-, or 4-position) directly influences molecular geometry, hydrogen-bonding capacity, and downstream reactivity . Furthermore, the substitution pattern on the phenyl ring (ortho vs. para cyanophenyl) alters electronic distribution and lipophilicity, impacting both physicochemical properties (LogP, LogD, pKa) and biological target engagement [1]. The quantitative evidence presented below demonstrates that 1-(2-cyanophenyl)piperidine-4-carboxylic acid occupies a distinct parameter space relative to its closest analogs, making generic substitution a high-risk procurement strategy in both synthetic and biological workflows [2].

1-(2-Cyanophenyl)piperidine-4-carboxylic acid: Quantitative Differentiation Evidence vs. Key Analogs


Lipophilicity and Ionization: LogP, LogD, and pKa Profiling of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid vs. 4-Cyanophenyl and Methylsulfonyl Analogs

The target compound demonstrates a LogP of 1.75 and LogD (pH 7.4) of -1.31, reflecting moderate lipophilicity and substantial ionization at physiological pH [1]. In contrast, the para-cyanophenyl analog 1-(4-cyanophenyl)piperidine-4-carboxylic acid exhibits a predicted LogP of 1.93 and a higher density of 1.26 g/cm³, indicating enhanced lipophilicity . The 1-(methylsulfonyl)piperidine-4-carboxylic acid analog, lacking the aromatic ring, possesses a markedly different LogP (~0.5 predicted) and higher topological polar surface area (TPSA ~83 Ų) .

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Thermal Stability and Physical Form: Melting Point Differentiation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid vs. Carboxylic Acid Positional Isomers

The target compound exhibits a melting point range of 169–171 °C [1], consistent with a well-defined crystalline solid suitable for reproducible handling and formulation. This value differs notably from the melting point reported for the 2-carboxylic acid positional isomer, which is documented at 176–178 °C [2]. The methylsulfonyl analog displays a melting point of 161–163 °C [3].

Thermal analysis Solid-state characterization Polymorph screening Process chemistry

Sigma Receptor Binding Profile: Target Engagement of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid vs. Reference Compounds

In vitro radioligand binding assays demonstrate that 1-(2-cyanophenyl)piperidine-4-carboxylic acid engages the sigma-1 receptor (σ1R) with a Ki of 2.9 μM (2.90E+3 nM) [1]. The compound exhibits >34-fold selectivity over the sigma-2 receptor (σ2R), for which Ki >100 μM (>1.00E+5 nM) was measured [1]. This binding profile contrasts with structurally distinct sigma receptor ligands such as haloperidol (σ1R Ki ~3–5 nM) and pentazocine (σ1R Ki ~5–10 nM) [2], positioning the target compound as a moderate-affinity, selective σ1R binder.

Sigma receptor pharmacology CNS drug discovery Binding affinity Target selectivity

PPARγ Transactivation and Binding: Functional Selectivity of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Functional assays reveal that 1-(2-cyanophenyl)piperidine-4-carboxylic acid is essentially inactive at human peroxisome proliferator-activated receptor gamma (PPARγ). Competitive binding assays yielded an IC50 >50 μM (>5.00E+4 nM), and transactivation assays showed an EC50 >15 μM (>1.50E+4 nM) [1]. This contrasts sharply with reference PPARγ agonists such as rosiglitazone (IC50 ~40 nM) [2].

Nuclear receptor pharmacology PPARγ Metabolic disease Selectivity profiling

Topological Polar Surface Area and Rotatable Bond Count: Structural Determinants of Permeability and Bioavailability

The target compound possesses a topological polar surface area (TPSA) of 64.3 Ų and only 2 rotatable bonds [1], satisfying both Lipinski's Rule of Five and Veber's oral bioavailability criteria. The 1-(2-cyanobenzyl)piperidine-4-carboxylic acid analog, containing a methylene linker, exhibits 3 rotatable bonds and a higher TPSA (~73 Ų) .

Drug-likeness Oral bioavailability prediction Veber rules Medicinal chemistry design

1-(2-Cyanophenyl)piperidine-4-carboxylic acid: Evidence-Derived Application Scenarios for Research and Procurement


Sigma-1 Receptor Chemical Probe Development and SAR Exploration

The moderate σ1R affinity (Ki = 2.9 μM) and >34-fold selectivity over σ2R [1] position 1-(2-cyanophenyl)piperidine-4-carboxylic acid as a useful starting scaffold for sigma-1 receptor chemical probe development. Its ortho-cyanophenyl-4-carboxylic acid architecture provides a synthetically tractable core for systematic SAR studies aimed at improving affinity while maintaining the favorable selectivity window.

CNS-Targeted Lead Optimization with Favorable Physicochemical Properties

The compound's balanced lipophilicity (LogP = 1.75) and ionization profile (LogD pH 7.4 = -1.31), combined with a low rotatable bond count (nrot = 2) and TPSA of 64 Ų [2], satisfy key CNS drug-likeness parameters. The ortho-cyanophenyl substitution lowers LogP relative to para isomers , potentially reducing non-specific tissue binding—a critical advantage for CNS-targeted medicinal chemistry campaigns.

Selective Derivatization via Orthogonal Carboxylic Acid and Nitrile Functionalities

The concurrent presence of a carboxylic acid (C4) and a nitrile (ortho-phenyl) provides orthogonal reactive handles for sequential derivatization . The carboxylic acid can be activated for amide or ester formation without engaging the nitrile, while the nitrile can be reduced or hydrolyzed under distinct conditions, enabling modular library synthesis for hit-to-lead optimization.

Quality Control and Identity Verification in Procurement Workflows

The distinct melting point of 169–171 °C [3] and characteristic LogP of 1.75 [2] provide robust identity verification metrics for incoming material inspection. These parameters differentiate this compound from common positional isomers (e.g., 2-carboxylic acid, mp 176–178 °C) and substitutional analogs (e.g., 4-cyanophenyl, higher LogP), reducing the risk of mis-shipment in multi-compound procurement orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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